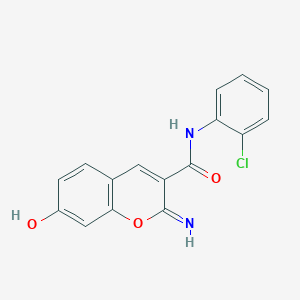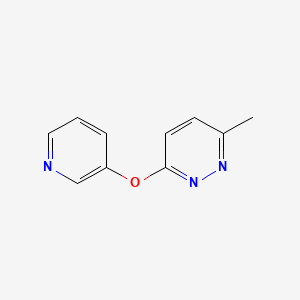
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide, also known as N-chlorophenyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide or CP-7-IHC, is a novel compound that has been studied extensively for its potential applications in scientific research and lab experiments. CP-7-IHC is a derivative of the 7-hydroxy-2-imino-2H-chromene-3-carboxamide family, which has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
CP-7-IHC has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes CP-7-IHC a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, as well as for the enhancement of cognitive performance. In addition, CP-7-IHC has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The exact mechanism of action of CP-7-IHC is still not fully understood. However, it is believed that CP-7-IHC works by binding to the active site of the enzyme AChE, which prevents the enzyme from breaking down acetylcholine. This leads to an increased concentration of acetylcholine in the brain, which can have a variety of effects, including increased cognitive performance and improved memory.
Biochemical and Physiological Effects
CP-7-IHC has been found to have a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can lead to improved cognitive performance and memory. In addition, CP-7-IHC has also been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CP-7-IHC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, CP-7-IHC has been found to have a variety of biochemical and physiological effects, which makes it an ideal compound for use in lab experiments. However, CP-7-IHC also has several limitations. It is not very soluble in water, and it has a short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for the use of CP-7-IHC. One potential direction is to further investigate its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and cancer. Another potential direction is to further explore its biochemical and physiological effects, as well as to develop more efficient and effective synthesis methods. Finally, further research is needed to investigate the potential side effects of CP-7-IHC, as well as to develop methods to reduce or eliminate these side effects.
Méthodes De Synthèse
CP-7-IHC can be synthesized via a two-step method. First, the starting material, 7-hydroxy-2-imino-2H-chromene-3-carboxamide, is reacted with 2-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate, N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamideyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide. This intermediate is then reacted with sodium borohydride to form the final product, CP-7-IHC.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOYNVGGQILDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)


![2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6432584.png)
![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6432589.png)
![[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B6432590.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)
![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)
![6-methyl-3-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6432615.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B6432617.png)
![5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432627.png)
![5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432630.png)